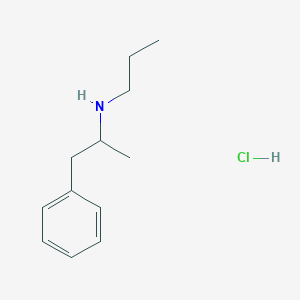

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

Overview

Description

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride, also known as N-Propylamphetamine Hydrochloride, is a chemical compound with the molecular formula C12H20ClN . It has a molecular weight of 213.75 g/mol .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C12H19N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 . The chemical structure can be represented by the Canonical SMILES: CCCNC©CC1=CC=CC=C1.Cl .Physical And Chemical Properties Analysis

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride has a molecular weight of 213.75 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 5 . The Exact Mass is 213.1284273 g/mol and the Monoisotopic Mass is also 213.1284273 g/mol . The Topological Polar Surface Area is 12 Ų .Scientific Research Applications

Medicinal Chemistry and Therapeutic Targets

Phenethylamines, including N-Propylamphetamine Hydrochloride, play a significant role in medicinal chemistry. They serve as ligands for various receptors and are involved in key therapeutic targets. This compound has been studied for its interactions with adrenoceptors, carbonic anhydrase, dopamine receptors, and more. It’s also been linked to the modulation of monoamine oxidase (MAO) and peroxisome proliferator-activated receptors (PPARs) .

Cancer Research

Substituted phenethylamine-based compounds have shown promise as anticancer agents. Studies have reported the synthesis of phenethylamine-based urea derivatives that exhibit significant cytotoxicity against cancer cell lines, such as HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma), suggesting potential applications of N-Propylamphetamine Hydrochloride in cancer treatment .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid with acute oral and dermal toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mechanism of Action

Target of Action

N-Propylamphetamine Hydrochloride, a derivative of Phenethylamine, primarily targets the dopamine transporter (DAT) . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with reward and pleasure systems .

Mode of Action

The compound interacts with its target, the dopamine transporter, by acting as a substrate for uptake . This interaction leads to an increase in the concentration of dopamine in the synaptic cleft, which subsequently enhances dopaminergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by N-Propylamphetamine Hydrochloride involves the synthesis and metabolism of dopamine. The compound inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons, which regulates monoamine neurotransmission . It also affects the kinases PKC, CaMKII, and ERK .

Pharmacokinetics

Phenethylamine, a related compound, is known to have good oral bioavailability, a high distribution volume, and low binding to plasma proteins . It is primarily metabolized by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The elimination half-life of Phenethylamine is approximately 5-10 minutes .

Result of Action

The result of N-Propylamphetamine Hydrochloride’s action is an increase in alertness, wakefulness, and energy, along with a decrease in fatigue and appetite . It also enhances mood and produces a feeling of euphoria .

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability. Given that Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is a weak base with a pKa around 9.9, it can diffuse easily across cell membranes and lipid layers, especially to tissues or biological substrates with a more acidic pH than blood .

properties

IUPAC Name |

1-phenyl-N-propylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSZJVPOQFTJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51799-32-7 (Parent) | |

| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90949474 | |

| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |

CAS RN |

26640-61-9 | |

| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

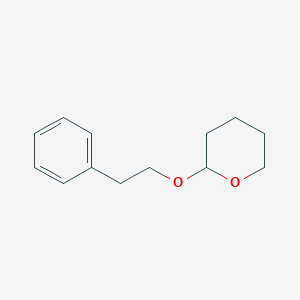

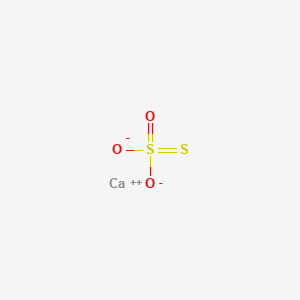

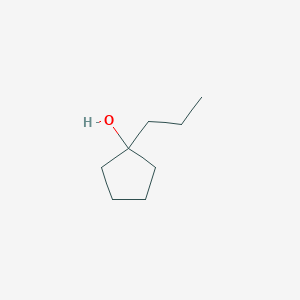

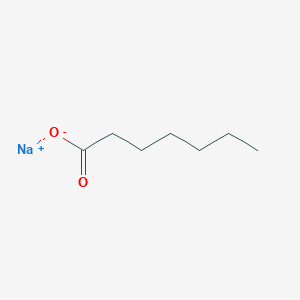

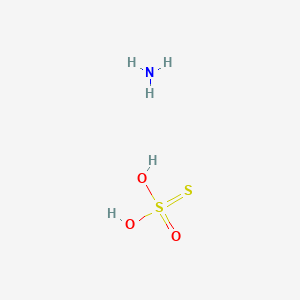

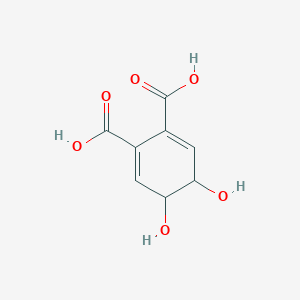

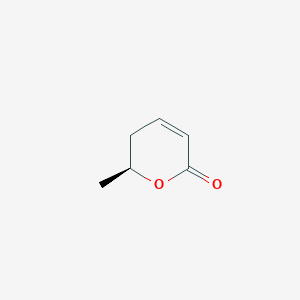

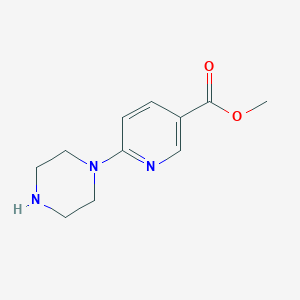

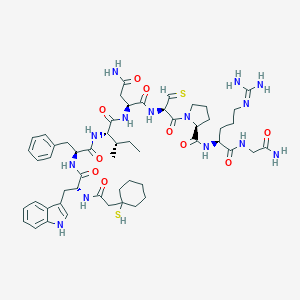

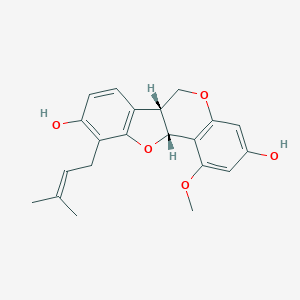

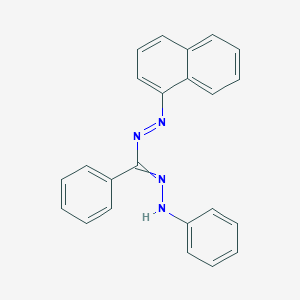

Feasible Synthetic Routes

Q & A

Q1: Why is phenethylamine, alpha-methyl-N-propyl-, hydrochloride used in the analysis of amphetamines?

A1: Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is utilized as a homologous standard in the gas chromatographic analysis of amphetamine and methamphetamine in biological samples like blood and urine []. This means it shares a similar chemical structure with the target analytes, allowing for accurate quantification. Adding a known amount of this standard to the sample before extraction and analysis helps account for potential losses during the process. By comparing the peak area ratios of the target analytes to the standard, researchers can accurately determine the concentration of amphetamine and methamphetamine in the sample.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)

![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)